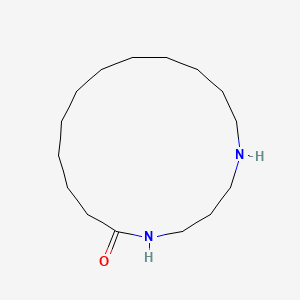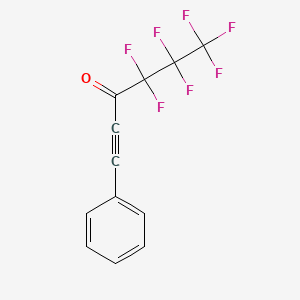
4,4,5,5,6,6,6-Heptafluoro-1-phenylhex-1-yn-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5,6,6,6-Heptafluoro-1-phenylhex-1-yn-3-one is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,6-Heptafluoro-1-phenylhex-1-yn-3-one typically involves the reaction of fluorinated precursors with phenylacetylene under controlled conditions. One common method includes the use of a fluorinating agent such as sulfur tetrafluoride (SF4) in the presence of a catalyst to introduce the fluorine atoms into the hexynone structure.
Industrial Production Methods
Industrial production of this compound often employs large-scale fluorination processes, utilizing advanced equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and automated systems helps in achieving high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5,6,6,6-Heptafluoro-1-phenylhex-1-yn-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include fluorinated ketones, alcohols, and substituted phenylhexynones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4,4,5,5,6,6,6-Heptafluoro-1-phenylhex-1-yn-3-one finds applications in various fields:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of high-performance materials and coatings due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 4,4,5,5,6,6,6-Heptafluoro-1-phenylhex-1-yn-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione
- 4,4,5,5,6,6,6-Heptafluoro-1-(thiophen-2-yl)hexane-1,3-dione
Uniqueness
4,4,5,5,6,6,6-Heptafluoro-1-phenylhex-1-yn-3-one stands out due to its unique combination of fluorine atoms and phenylacetylene structure, which imparts distinct chemical properties. Its high stability, reactivity, and ability to undergo various chemical transformations make it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
67036-08-2 |
|---|---|
Formule moléculaire |
C12H5F7O |
Poids moléculaire |
298.16 g/mol |
Nom IUPAC |
4,4,5,5,6,6,6-heptafluoro-1-phenylhex-1-yn-3-one |
InChI |
InChI=1S/C12H5F7O/c13-10(14,11(15,16)12(17,18)19)9(20)7-6-8-4-2-1-3-5-8/h1-5H |
Clé InChI |
JLQHDTDAQBOUBB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



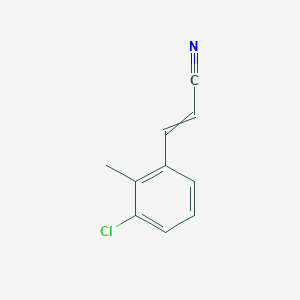
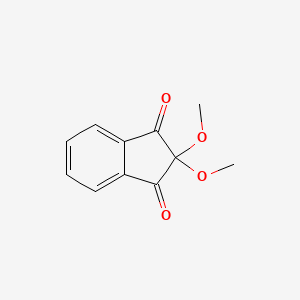
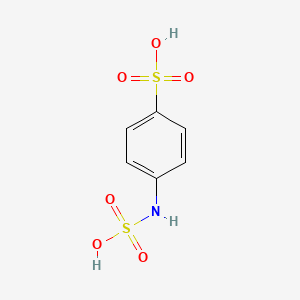
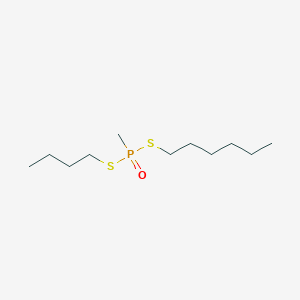
![(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(4-methyl-1,3-dioxolan-2-yl)ethyl]piperazine](/img/structure/B14484294.png)
![3-{[(Carboxymethyl)(methyl)amino]methyl}-4-hydroxybenzoic acid](/img/structure/B14484295.png)
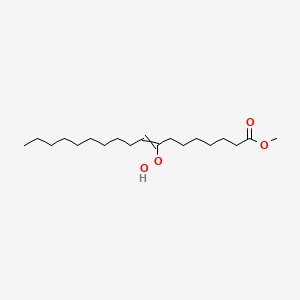
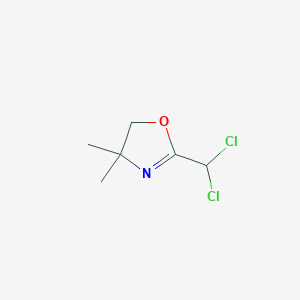
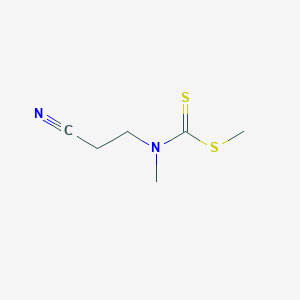
![2-(Diphenylmethyl)-5-phenyl-1H-benzo[e]isoindole-1,3(2H)-dione](/img/structure/B14484309.png)
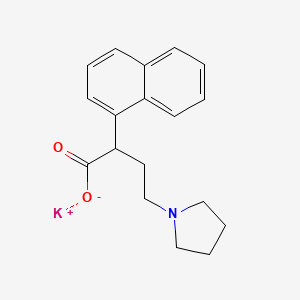
![[2-(Hexyloxy)phenyl]carbamyl chloride](/img/structure/B14484323.png)
